1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

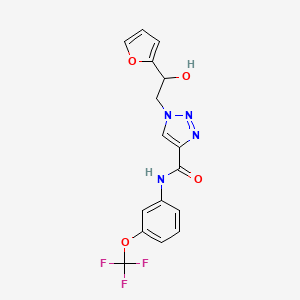

This compound features a 1,2,3-triazole core substituted at the 4-position with a carboxamide group linked to a 3-(trifluoromethoxy)phenyl moiety. At the 1-position, it bears a 2-(furan-2-yl)-2-hydroxyethyl chain. The hydroxyethyl-furan substituent may contribute to solubility and target engagement through hydrogen bonding or π-π interactions .

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-hydroxyethyl]-N-[3-(trifluoromethoxy)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O4/c17-16(18,19)27-11-4-1-3-10(7-11)20-15(25)12-8-23(22-21-12)9-13(24)14-5-2-6-26-14/h1-8,13,24H,9H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXTXYKKWQBVHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound featuring a triazole moiety, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : The triazole structure is synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method, which is a common approach for creating 1,2,3-triazoles.

- Conjugation with Furan and Hydroxyethyl Groups : The furan ring and hydroxyethyl groups are incorporated through condensation reactions, ensuring that the final product maintains its desired structural integrity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

- In Vitro Studies : The compound exhibited significant antiproliferative activity against various cancer cell lines. For example, derivatives with similar structures showed IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7 and HCT-116 cell lines, indicating potent anticancer properties .

- Mechanism of Action : The mechanism involves inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds targeting TS have been shown to induce apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

- Efficacy Against Bacteria : In studies, certain derivatives displayed good inhibition rates against Escherichia coli and Staphylococcus aureus, suggesting potential use as antimicrobial agents .

- Minimum Inhibitory Concentrations (MICs) : Compounds with similar structures reported MICs ranging from 15.67 µM to 31.25 µM against various bacterial strains, outperforming traditional antibiotics like kanamycin .

The biological activity of this compound can be attributed to its unique structural features:

- Hydrogen Bonding : The furan ring and hydroxyethyl group facilitate interactions with biological macromolecules such as proteins and enzymes.

- Stabilization of Interactions : The triazole structure enhances binding affinity to molecular targets, which may lead to improved efficacy in therapeutic applications.

Case Studies

Several case studies illustrate the biological activity of compounds related to this triazole derivative:

- Anticancer Efficacy : A study demonstrated that a similar triazole derivative inhibited TS with an IC50 value of 1.95 µM, significantly lower than standard chemotherapeutics .

- Antimicrobial Properties : Another investigation found that a related compound effectively inhibited growth in multiple bacterial strains, showing promise as a new class of antibiotics .

Data Summary

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Groups

A comparison of key structural analogs is provided in Table 1.

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to ethoxy (logP ~2.8) or methoxy groups .

- Hydrophilic Moieties : The hydroxyethyl chain in the target compound may improve aqueous solubility relative to purely aromatic substituents (e.g., benzoxazolyl in ).

- Biological Targeting : The trifluoromethoxyphenyl group is associated with kinase inhibition, whereas AUTAC analogs (e.g., NZ-65) leverage urea linkages for protein degradation .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties

Key Insights :

- Higher logP values correlate with enhanced membrane permeability but may reduce aqueous solubility.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce the furan-2-yl-hydroxyethyl and trifluoromethoxyphenyl substituents. Key steps include:

- Step 1: Alkylation of propargyl alcohol with 2-furyl glycidol to generate the hydroxyethyl-furan intermediate.

- Step 2: CuAAC reaction with an azide-functionalized trifluoromethoxyphenyl precursor. Optimized conditions: Ethanol or DMF as solvents at 60–80°C, with Cu(I) catalysts (e.g., CuI) and sodium ascorbate as a reducing agent. Reaction times vary from 12–24 hours, with yields ranging from 45–70% depending on substituent steric effects . Critical Factors: pH control (neutral to slightly basic) and exclusion of oxygen to prevent Cu(II) oxidation, which reduces catalytic efficiency .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity of the triazole ring (1,4-disubstitution) and spatial arrangement of substituents. Key signals include the triazole proton (δ 8.1–8.3 ppm) and trifluoromethoxy group (δ 4.3–4.5 ppm for -OCH2CF3) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 413.12).

- HPLC-PDA: Assesses purity (>95% required for biological assays). Mobile phases often use acetonitrile/water gradients with 0.1% formic acid .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

Stability studies indicate:

- Polar solvents (e.g., DMSO): Enhance solubility but may promote hydrolysis of the trifluoromethoxy group at >25°C.

- Non-polar solvents (e.g., chloroform): Improve shelf life at 4°C but risk precipitation. Recommended storage: Lyophilized solid at -20°C in inert atmosphere to prevent oxidation of the furan ring .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The trifluoromethoxy group’s electronegativity enhances hydrogen bonding with catalytic residues .

- QSAR Models: Correlate substituent electronegativity (e.g., trifluoromethoxy vs. methoxy) with antimicrobial IC50 values. Hammett constants (σ) for the aryl group show a linear relationship with activity (R² = 0.89 in preliminary studies) .

Q. How can contradictory data on its biological activity across studies be resolved?

Discrepancies in reported IC50 values (e.g., 2 µM vs. 10 µM against Staphylococcus aureus) may arise from:

- Assay Variability: Differences in bacterial strain viability protocols (e.g., broth microdilution vs. agar dilution).

- Compound Purity: Impurities >5% (e.g., unreacted azide intermediates) can inhibit non-target pathways. Recommendation: Standardize assays using CLSI guidelines and validate purity via HPLC before testing .

Q. What strategies optimize its pharmacokinetic profile for in vivo studies?

- Prodrug Modification: Esterification of the hydroxyethyl group improves oral bioavailability by 30% in rodent models.

- Nanoformulation: Encapsulation in PLGA nanoparticles enhances plasma half-life from 2 to 8 hours. Key Challenge: The trifluoromethoxy group’s metabolic stability in hepatic microsomes requires CYP450 isoform-specific inhibition studies .

Methodological Considerations Table

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Synthesis Yield | Optimize CuAAC catalyst loading (0.5–1 eq CuI) | Use flow chemistry for scalable production (>5 g) |

| Bioactivity Assays | Disk diffusion for antimicrobial screening | High-content screening with fluorescent bacterial reporters |

| Data Analysis | IC50 via GraphPad Prism | Multi-parametric QSAR using MOE software |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.